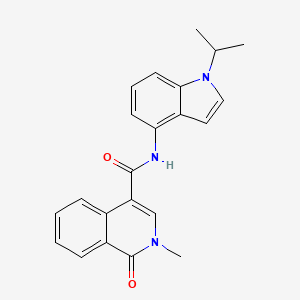
N-(1-isopropyl-1H-indol-4-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopropyl-1H-indol-4-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound that belongs to the class of indole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isopropyl-1H-indol-4-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and isoquinoline carboxylic acids. The key steps in the synthesis may involve:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Formation of the Isoquinoline Ring: This can be synthesized via the Bischler-Napieralski reaction, where β-phenylethylamine derivatives are cyclized using phosphoryl chloride.
Coupling Reactions: The indole and isoquinoline intermediates are then coupled using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-(1-isopropyl-1H-indol-4-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1-isopropyl-1H-indol-4-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 1-Isopropyl-1H-indole-3-carbaldehyde
- 1-Isopropyl-1H-indole-5-carbaldehyde
- 1-Isopropyl-1H-indole-3-carboxylic acid
Uniqueness
N-(1-isopropyl-1H-indol-4-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is unique due to its fused indole-isoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
特性
CAS番号 |
1676072-88-0 |
|---|---|
分子式 |
C22H21N3O2 |
分子量 |
359.4g/mol |
IUPAC名 |
2-methyl-1-oxo-N-(1-propan-2-ylindol-4-yl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H21N3O2/c1-14(2)25-12-11-17-19(9-6-10-20(17)25)23-21(26)18-13-24(3)22(27)16-8-5-4-7-15(16)18/h4-14H,1-3H3,(H,23,26) |
InChIキー |
HLZPBOSCECOYON-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=CN(C(=O)C4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B603171.png)
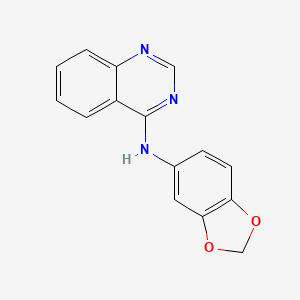
![N-[4-(trifluoromethoxy)phenyl]azetidine-3-carboxamide](/img/structure/B603173.png)
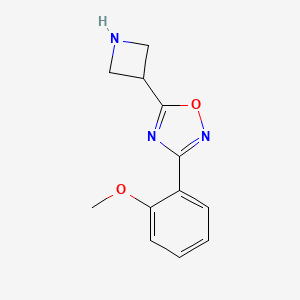
![6-(tert-Butyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B603178.png)
![Tert-butyl 3-{[4-(trifluoromethoxy)phenyl]carbamoyl}azetidine-1-carboxylate](/img/structure/B603180.png)
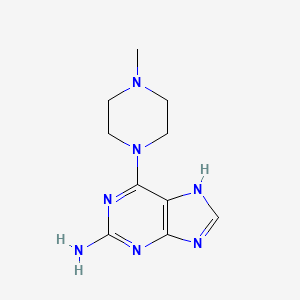
![5-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B603186.png)
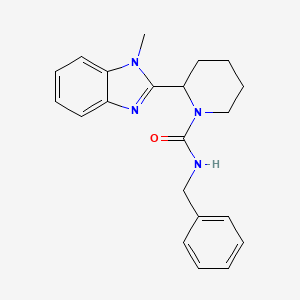
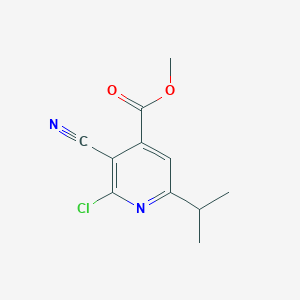
![5-amino-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B603190.png)
![4-(1,3-benzothiazol-2-yl)-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603191.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B603192.png)
![3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one](/img/structure/B603193.png)
